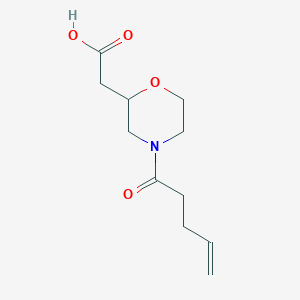![molecular formula C13H16ClNO5S B7579851 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579851.png)
2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid, also known as SMAP-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. SMAP-2 belongs to the class of sulfonylmorpholine compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as COX-2 and HDAC. It has also been found to activate certain receptors in the nervous system, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are implicated in many diseases. This compound has also been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.
実験室実験の利点と制限
One advantage of using 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid in lab experiments is its high purity and stability, which ensures consistent results. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. One area of interest is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. This compound may also have applications in cancer therapy, either as a standalone treatment or in combination with other drugs. Further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. In addition, studies are needed to optimize the synthesis of this compound and improve its bioavailability for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various areas of research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for the development of new drugs. The synthesis of this compound has been optimized to ensure high yield and purity, making it suitable for scientific research. Further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
合成法
The synthesis of 2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid involves the reaction of 5-chloro-2-methylphenylsulfonyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with chloroacetic acid to yield this compound. The synthesis of this compound has been optimized to ensure high yield and purity, making it suitable for scientific research.
科学的研究の応用
2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been found to have potential therapeutic applications in various areas of research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its effects on the nervous system, where it has been found to have neuroprotective effects and to improve cognitive function.
特性
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-9-2-3-10(14)6-12(9)21(18,19)15-4-5-20-11(8-15)7-13(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCVZTUJOJDDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579772.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579780.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579795.png)
![2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)
![5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579832.png)
![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)
![2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579857.png)
![2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid](/img/structure/B7579861.png)
![2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579869.png)
![2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579878.png)
![2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579886.png)